Boc-(R)-3-Amino-3-(2-nitrophenyl)-propionic acid
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Overview
Description
Boc-®-3-Amino-3-(2-nitrophenyl)-propionic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-3-Amino-3-(2-nitrophenyl)-propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the nitrophenyl moiety. One common method involves the reaction of ®-3-Amino-3-(2-nitrophenyl)-propionic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for Boc-®-3-Amino-3-(2-nitrophenyl)-propionic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Boc-®-3-Amino-3-(2-nitrophenyl)-propionic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: Nucleophilic substitution reactions involving the amino group or the nitrophenyl moiety.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Reduction: Lithium borohydride, catalytic hydrogenation.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Deprotection: ®-3-Amino-3-(2-nitrophenyl)-propionic acid.
Reduction: ®-3-Amino-3-(2-aminophenyl)-propionic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Boc-®-3-Amino-3-(2-nitrophenyl)-propionic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Boc-®-3-Amino-3-(2-nitrophenyl)-propionic acid involves its ability to undergo deprotection and subsequent reactions to form active intermediates. The Boc group serves as a protecting group, which can be selectively removed under specific conditions to reveal the free amino group. This allows for further functionalization and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Boc-®-3-Amino-3-(2-aminophenyl)-propionic acid: Similar structure but with an amino group instead of a nitro group.
Boc-®-3-Amino-3-(4-nitrophenyl)-propionic acid: Similar structure but with the nitro group in the para position.
Uniqueness
Boc-®-3-Amino-3-(2-nitrophenyl)-propionic acid is unique due to the presence of the nitro group in the ortho position, which can influence its reactivity and interactions with other molecules. This structural feature can be exploited in the design of novel compounds with specific properties .
Properties
Molecular Formula |
C14H18N2O6 |
---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
(2R)-2-[amino-(2-nitrophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)10(12(17)18)11(15)8-6-4-5-7-9(8)16(20)21/h4-7,10-11H,15H2,1-3H3,(H,17,18)/t10-,11?/m1/s1 |
InChI Key |
XCLBBFKNSIJFFR-NFJWQWPMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C(C1=CC=CC=C1[N+](=O)[O-])N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C1=CC=CC=C1[N+](=O)[O-])N)C(=O)O |
Origin of Product |
United States |
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